5-bromo-3-{(E)-[2-(6-chloropyridin-2-yl)hydrazinylidene]methyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-{(E)-[2-(6-chloropyridin-2-yl)hydrazinylidene]methyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Vorbereitungsmethoden
The synthesis of 5-bromo-3-{(E)-[2-(6-chloropyridin-2-yl)hydrazinylidene]methyl}-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Hydrazone formation: The brominated indole is then reacted with 6-chloropyridine-2-carbaldehyde in the presence of a base to form the hydrazone linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
5-bromo-3-{(E)-[2-(6-chloropyridin-2-yl)hydrazinylidene]methyl}-1H-indole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations .
Wissenschaftliche Forschungsanwendungen
5-bromo-3-{(E)-[2-(6-chloropyridin-2-yl)hydrazinylidene]methyl}-1H-indole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-bromo-3-{(E)-[2-(6-chloropyridin-2-yl)hydrazinylidene]methyl}-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound can bind to enzymes, receptors, or DNA, modulating their activity and leading to various biological effects.
Pathways involved: It can influence signaling pathways such as apoptosis, cell cycle regulation, and inflammatory responses, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
5-bromo-3-{(E)-[2-(6-chloropyridin-2-yl)hydrazinylidene]methyl}-1H-indole can be compared with other indole derivatives, such as:
5-bromo-3-{(E)-[2-(6-chloropyridin-2-yl)hydrazinylidene]methyl}-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate: Contains a pyrazole ring and exhibits different biological activities.
4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another indole derivative with antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chloropyridine moieties, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H10BrClN4 |
---|---|
Molekulargewicht |
349.61 g/mol |
IUPAC-Name |
N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-6-chloropyridin-2-amine |
InChI |
InChI=1S/C14H10BrClN4/c15-10-4-5-12-11(6-10)9(7-17-12)8-18-20-14-3-1-2-13(16)19-14/h1-8,17H,(H,19,20)/b18-8+ |
InChI-Schlüssel |
HOMANACTWCUMJO-QGMBQPNBSA-N |
Isomerische SMILES |
C1=CC(=NC(=C1)Cl)N/N=C/C2=CNC3=C2C=C(C=C3)Br |
Kanonische SMILES |
C1=CC(=NC(=C1)Cl)NN=CC2=CNC3=C2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.